molecular formula C11H12O3 B010140 Ethyl 2-acetylbenzoate CAS No. 103935-10-0

Ethyl 2-acetylbenzoate

Cat. No. B010140
M. Wt: 192.21 g/mol
InChI Key: YCJSSCAQCRQQJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Ethyl 2-acetylbenzoate and its derivatives can be synthesized through various chemical reactions, including the condensation of ethyl acetoacetate with benzaldehyde via the Knoevenagel approach. This process involves the cyclocondensation reaction of (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride in acetic acid medium under reflux conditions, leading to the formation of related compounds (Naveen et al., 2021).

Molecular Structure Analysis

The molecular structure of ethyl 2-acetylbenzoate derivatives can be determined using various spectroscopic methods, such as NMR, mass, UV-Vis, and CHN analysis, and confirmed by single crystal X-ray diffraction studies. These analyses provide insights into the 3D molecular structure and stabilization mechanisms, such as intermolecular hydrogen bonding and π-π stacking interactions (Naveen et al., 2021).

Chemical Reactions and Properties

Ethyl 2-acetylbenzoate undergoes various chemical reactions, contributing to its versatility in synthesis. It can react with acetic anhydride to yield acetylated products, showcasing its reactivity towards acetylation, which is influenced by the solvent's polarity and the presence of catalysts like DMAP. The acetylated products primarily involve nitrogen atoms in the ring, indicating ethyl 2-acetylbenzoate's reactivity at nitrogen positions (Kusakiewicz-Dawid et al., 2007).

Physical Properties Analysis

The physical properties of ethyl 2-acetylbenzoate derivatives, such as solubility, melting point, and crystallization behavior, can be investigated through crystallization using various solvents. The crystal structure analysis, including cell parameters and space group determination, further elucidates the compound's physical characteristics (DyaveGowda et al., 2002).

Chemical Properties Analysis

The chemical properties of ethyl 2-acetylbenzoate, such as its reactivity, stability, and interaction with other molecules, can be assessed through various analyses, including DFT calculations, spectroscopic characterization, and reactivity studies. These studies provide valuable information on the compound's electronic structure, molecular geometry, and potential chemical reactions (Viveka et al., 2016).

properties

IUPAC Name

ethyl 2-acetylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-14-11(13)10-7-5-4-6-9(10)8(2)12/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJSSCAQCRQQJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384094
Record name ethyl 2-acetylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-acetylbenzoate

CAS RN

103935-10-0
Record name ethyl 2-acetylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-acetylbenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-acetylbenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-acetylbenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-acetylbenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-acetylbenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-acetylbenzoate

Citations

For This Compound
8
Citations
T Kitayama - Tetrahedron: Asymmetry, 1997 - Elsevier
… synthesized in 83% ee using (S)-BINAL-H as its catalyst, 11 and Noyori et al. have synthesized a 97% ee of (S)-3-methylphthalide by the asymmetric reduction of ethyl 2-acetylbenzoate …
Number of citations: 58 www.sciencedirect.com
G Viti, D Giannotti, R Nannicini, R Ricci… - Journal of …, 1991 - Wiley Online Library
… the solvent evaporated and the crude ethyl 2-acetylbenzoate [5] was purified by distillation under reduced pressure, yield 75%, bp 97-99 (0.3 mm/Hg). Ethyl 2-acetylbenzoate (0.5 mole) …
Number of citations: 14 onlinelibrary.wiley.com
B Lu, M Zhao, G Ding, X Xie, L Jiang… - …, 2017 - Wiley Online Library
Highly enantioselective tandem hydrogenation/lactonization of various 2‐acylarylcarboxylates including 2‐aroylarylcarboxylates were realized by using [RuCl(benzene)(S)‐SunPhos]Cl …
R Nimura, N Ishida, K Imafuku - Journal of heterocyclic …, 1992 - Wiley Online Library
3‐Isopropyl‐ and 3‐isopropenyltropolone methyl ethers reacted with guanidine, 1‐methylguanidine, and 1,1‐dimethylguanidine to afford the corresponding 4‐isopropyl‐ and 4‐…
Number of citations: 6 onlinelibrary.wiley.com
CJ Lennard - 1986 - search.proquest.com
Ninhydrin (2, 2-dihydroxy-1, 3-indandione)(I) is the most widely used chemical reagent for developing latent fingerprints on paper surfaces. The reagent reacts with the amino acid …
Number of citations: 6 search.proquest.com
MD Gaul - 1984 - search.proquest.com
The ozonolyses of 1-and 2-methylnaphthalene and 1, 2-, 1, 3-, 1, 4-, and 2, 3-dimethylnaphthalene were performed in dilute aqueous solution, and the products which resulted were …
Number of citations: 1 search.proquest.com
MG Vinogradov, EV Starodubtseva… - Russian Chemical …, 2008 - iopscience.iop.org
… At the same time the reactivity of ethyl 2-acetylbenzoate (46) under similar conditions of hydrogenation is higher than that of ketoester 43d, probably due to the presence of electron-…
Number of citations: 7 iopscience.iop.org
Z Peng - 2011 - edoc.ub.uni-muenchen.de
Addition reactions of nucleophiles to carbonyl compounds are excellent reactions for generating quaternary centers in a diastereoselective manner. 78 Especially the addition of allylic …
Number of citations: 6 edoc.ub.uni-muenchen.de

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.